
N'-(2,4-Dichlorophenyl)-N,N-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical properties and versatility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of N’-(2,4-Dichlorophenyl)-N,N-dimethylurea often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure. The final product is then purified through crystallization or distillation to achieve high purity levels .
化学反应分析
Types of Reactions
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
科学研究应用
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N’-(2,4-Dichlorophenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to altered cellular functions .
相似化合物的比较
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
- 2,4-Dichlorophenyl isothiocyanate
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea stands out due to its unique combination of chemical stability and reactivity. Unlike some similar compounds, it exhibits a broader range of reactivity, making it a valuable tool in synthetic chemistry and industrial applications .
属性
CAS 编号 |
19834-83-4 |
|---|---|
分子式 |
C9H10Cl2N2O |
分子量 |
233.09 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3,(H,12,14) |
InChI 键 |
UZOKKCRCTNFCDX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)


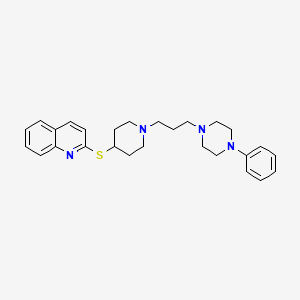
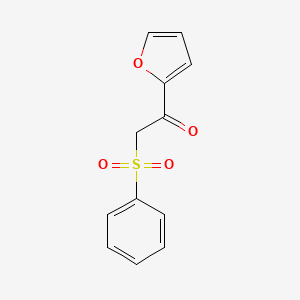
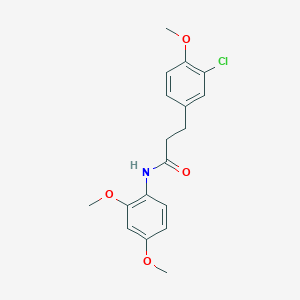
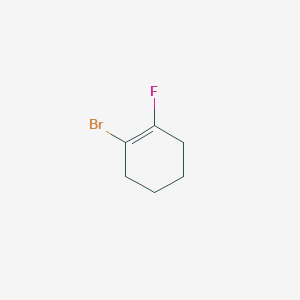

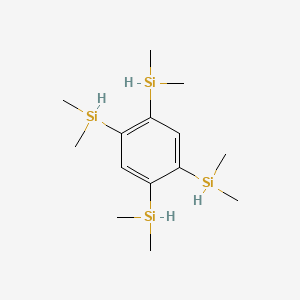
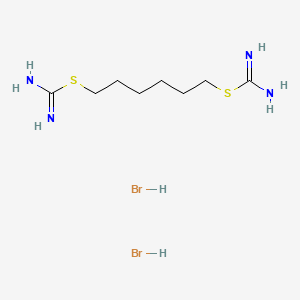
![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)



